![molecular formula C21H20I2N4O B3124549 3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide CAS No. 318949-46-1](/img/structure/B3124549.png)
3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide
Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The molecular structure of imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can act as both an acid and a base .Scientific Research Applications
Catalysis
Imidazolium compounds have been synthesized and used as precursors to metal complexes, demonstrating catalytic properties. For instance, hybrid phosphorus-imidazolium salts have been prepared and utilized to form phosphine-NHC, phosphinite-NHC, and phosphoryl-NHC metal complexes. These complexes have shown potential in catalysis, such as C-H bond activation of alkanes, highlighting the versatility of imidazolium compounds in catalytic applications (Liu & Braunstein, 2013).
Solar Energy Conversion
Imidazolium-based ionic liquids have been synthesized and characterized for use as electrolytes in dye-sensitized solar cells. This demonstrates the potential of imidazolium compounds in renewable energy technologies by improving the efficiency and performance of solar cells (Ramkumar et al., 2014).
Antimicrobial Applications
Novel fused heterocyclic compounds derived from imidazole have been prepared and tested for antimicrobial activity. This suggests the potential of imidazolium and its derivatives in developing new antimicrobial agents (Khairwar et al., 2021).
Green Chemistry
Imidazolium compounds have been synthesized through electrosynthesis, optimizing conditions to reduce waste and simplify experimental setups. This application contributes to the field of green chemistry by offering a more sustainable approach to chemical synthesis (Robillard et al., 2015).
Safety And Hazards
While specific safety and hazard information for “3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. Some imidazole compounds can be combustible and toxic .
Future Directions
properties
IUPAC Name |
bis[4-(3-methylimidazol-3-ium-1-yl)phenyl]methanone;diiodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O.2HI/c1-22-11-13-24(15-22)19-7-3-17(4-8-19)21(26)18-5-9-20(10-6-18)25-14-12-23(2)16-25;;/h3-16H,1-2H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLAPZNQGIHFDT-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)N4C=C[N+](=C4)C.[I-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20I2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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